1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride
Description
1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Properties
CAS No. |
2694728-87-3 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride typically involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of the Methyl Group: The methyl group at the 3-position of the dihydrobenzofuran ring can be introduced through alkylation reactions.
Amination: The methanamine group is introduced through reductive amination or other suitable amination reactions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Cyclization: The benzofuran core can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: It is used in chemical biology to probe the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride can be compared with other benzofuran derivatives, such as:
2-methyl-2,3-dihydrobenzofuran: Similar in structure but lacks the methanamine group.
Benzothiophene derivatives: Similar in biological activity but contain a sulfur atom instead of oxygen in the heterocyclic ring.
Indole derivatives: Share similar biological activities but have a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which can confer distinct biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
